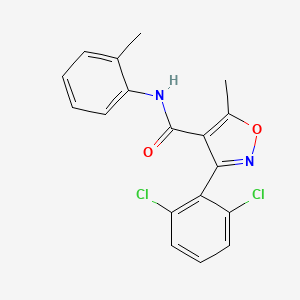
N-(4-chlorobenzyl)-2-(pyrrolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide is a chemical compound that features a pyrrolidine ring, a chlorophenyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine, followed by the introduction of an acetamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and chlorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
N-Phenylacetamide: Similar structure but lacks the pyrrolidine ring.
N-(4-Chlorophenyl)acetamide: Similar structure but lacks the pyrrolidine ring.
N-(4-Methylphenyl)-2-(pyrrolidin-1-yl)acetamide: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of both the pyrrolidine ring and the chlorophenyl group, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C13H17ClN2O |
|---|---|
分子量 |
252.74 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C13H17ClN2O/c14-12-5-3-11(4-6-12)9-15-13(17)10-16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H,15,17) |
InChI 键 |
DENQWQIEWSVENM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC(=O)NCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(4-tert-butylbenzyl)piperazin-1-yl]acetamide](/img/structure/B10965269.png)
![4-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10965271.png)
![N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B10965288.png)
![1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B10965298.png)
![1-butyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10965305.png)
![4-[3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B10965312.png)
![2-Phenyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B10965316.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B10965317.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide](/img/structure/B10965325.png)


![N-(4-methoxy-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10965343.png)
